A Comprehensive Technical Guide to the Synthesis Mechanism of Para Red Dye
A Comprehensive Technical Guide to the Synthesis Mechanism of Para Red Dye
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the synthesis mechanism of Para Red (Pigment Red 1), a monoazo dye. The synthesis is a classic example of electrophilic aromatic substitution, proceeding through a two-stage process involving diazotization and azo coupling. This guide details the underlying chemical principles, provides structured quantitative data, outlines a detailed experimental protocol, and visualizes the reaction pathway.
Core Synthesis Mechanism
The synthesis of Para Red is achieved through two primary chemical steps:
-
Diazotization of p-Nitroaniline : The process begins with the conversion of a primary aromatic amine, p-nitroaniline, into a 4-nitrobenzenediazonium (B87018) salt. This reaction is conducted in a cold acidic solution using sodium nitrite (B80452).[1][2]
-
Azo Coupling : The resulting diazonium salt, a weak electrophile, is then reacted with an activated aromatic compound, 2-naphthol (B1666908) (β-naphthol).[1][3] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as a chromophore, imparting the vibrant red color to the final dye molecule.[2][4]
Detailed Mechanism of Diazotization
The diazotization reaction involves the formation of a highly reactive nitrosonium ion (NO⁺) which then reacts with the primary amine.
-
Formation of Nitrous Acid : In the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[5][6]
-
Formation of the Nitrosonium Ion : Nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule, to generate the nitrosonium ion (NO⁺), a potent electrophile.[5][7]
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the p-nitroaniline's amino group performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.[7][8]
-
Formation of the Diazonium Ion : The resulting intermediate undergoes a series of proton transfers and tautomerization, ultimately leading to the elimination of a water molecule to yield the stable 4-nitrobenzenediazonium ion.[7][8] This ion is stabilized by the delocalization of the positive charge over the aromatic ring.
Detailed Mechanism of Azo Coupling
The azo coupling step is an electrophilic aromatic substitution reaction.
-
Activation of the Coupling Agent : 2-naphthol is dissolved in a basic solution, typically sodium hydroxide (B78521) (NaOH), to deprotonate the hydroxyl group. This forms the more strongly nucleophilic 2-naphthoxide ion, which significantly enhances the reactivity of the aromatic ring.[4][9]
-
Electrophilic Attack : The 4-nitrobenzenediazonium cation acts as the electrophile and attacks the electron-rich 2-naphthoxide ion. The substitution occurs predominantly at the C1 position (alpha-position) of the naphthol ring, which is ortho to the activating hydroxyl group.[4][10] This position is favored as it allows for the formation of a more stable carbocation intermediate (a sigma complex) where the aromaticity of the adjacent benzene (B151609) ring is preserved in more resonance structures.[10]
-
Rearomatization : The intermediate sigma complex then loses a proton to restore the aromaticity of the naphthalene (B1677914) ring system, resulting in the final product, 1-(4-nitrophenylazo)-2-naphthol, or Para Red.[11]
Visualization of the Synthesis Pathway
The following diagram illustrates the complete synthesis workflow from reactants to the final Para Red dye.
Caption: Workflow of Para Red synthesis via diazotization and azo coupling.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of Para Red.
| Parameter | Value | Reference(s) |
| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | [12] |
| Chemical Formula | C₁₆H₁₁N₃O₃ | [12] |
| Molecular Weight | 293.28 g/mol | [12][13] |
| Melting Point | 248-252 °C | [3] |
| Appearance | Red solid | [3] |
| Reported Yield | 61-76% | [13][14] |
Experimental Protocol
This protocol provides a detailed methodology for the laboratory synthesis of Para Red.
Materials and Reagents:
-
p-Nitroaniline (4-nitroaniline)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl, 6.0 M)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beakers, Erlenmeyer flask
-
Stirring rod or magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
Part A: Preparation of the 4-Nitrobenzenediazonium Salt Solution (Diazotization)
-
In a 100 mL beaker or flask, add 1.0 g (approx. 7 mmol) of p-nitroaniline.
-
Carefully add 1.0 mL of concentrated sulfuric acid to 10 mL of distilled water in a separate beaker, then add this acidic solution to the p-nitroaniline while stirring. Alternatively, add 1.0 mL of 6.0 M HCl and 3 mL of water.[3][15]
-
Cool the resulting mixture in an ice bath to between 0 and 5 °C. The p-nitroaniline may precipitate.[15]
-
In a separate beaker, prepare a solution by dissolving 0.5 g (approx. 7 mmol) of sodium nitrite in 3 mL of cold distilled water.[3][15]
-
Slowly add the sodium nitrite solution dropwise to the cold, stirring p-nitroaniline suspension. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the diazotization reaction is complete. The resulting clear solution contains the 4-nitrobenzenediazonium salt and should be used promptly.
Part B: Preparation of the 2-Naphthol Solution (Coupling Agent)
-
In a 250 mL beaker, dissolve 1.0 g (approx. 7 mmol) of 2-naphthol in 10 mL of 2.5 M sodium hydroxide solution.[3] Add approximately 20 mL of water to ensure complete dissolution.[15]
-
Cool this solution thoroughly in an ice bath.
Part C: Synthesis of Para Red (Azo Coupling)
-
While vigorously stirring the cold 2-naphthol solution, slowly add the cold diazonium salt solution (from Part A) to it.[3]
-
A vibrant red precipitate of Para Red dye will form immediately.
-
Continue to stir the mixture in the ice bath for 10-15 minutes to allow for complete precipitation.
-
If the solution is not neutral or slightly acidic, it can be acidified with dilute sulfuric acid.[3]
Part D: Isolation and Purification
-
Isolate the precipitated Para Red dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and other impurities.
-
Press the solid as dry as possible on the funnel.
-
Transfer the solid to a watch glass and dry it in a vacuum oven at 50 °C for 2 hours or allow it to air dry.[3]
-
Weigh the final product to determine the yield and determine its melting point.
References
- 1. homework.study.com [homework.study.com]
- 2. weighinginstru.com [weighinginstru.com]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. studylib.net [studylib.net]
- 12. Para red - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. fog.ccsf.edu [fog.ccsf.edu]
